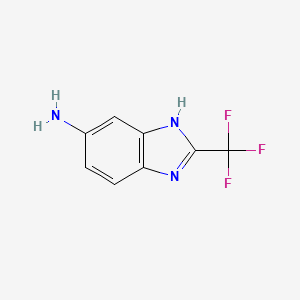

5-Amino-2-(trifluoromethyl)benzimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethyl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEKFQLHCAZGSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190172 | |

| Record name | Benzimidazole, 5-amino-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3671-66-7 | |

| Record name | 5-Amino-2-(trifluoromethyl)benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3671-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 5-amino-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 5-amino-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-(trifluoromethyl)benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-2-(trifluoromethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 5-Amino-2-(trifluoromethyl)benzimidazole, a heterocyclic compound of significant interest in pharmaceutical and materials science research. Understanding these fundamental characteristics is paramount for designing robust experimental protocols, developing effective drug delivery systems, and ensuring the reliability and reproducibility of research findings. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing detailed, actionable protocols for the determination of key parameters.

Introduction: The Significance of this compound

This compound (CAS No: 3671-66-7) is a substituted benzimidazole, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities. The presence of the trifluoromethyl group at the 2-position and an amino group at the 5-position imparts unique electronic and steric properties, influencing its interactions with biological targets and its overall physicochemical behavior. This compound serves as a crucial building block in the synthesis of novel therapeutic agents, with potential applications as an antimicrobial, anticancer, and anti-inflammatory agent.[1] Its unique structure also makes it a candidate for applications in materials science, such as in the development of advanced polymers.[1] A thorough characterization of its physicochemical properties is the foundational step in unlocking its full potential.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is critical to note that while some experimental data is available, other values are predicted and should be experimentally verified for any rigorous application.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃N₃ | [2] |

| Molecular Weight | 201.15 g/mol | [2] |

| Melting Point | 185-189 °C | [2] |

| Boiling Point | 353.1 ± 42.0 °C (Predicted) | [3] |

| pKa | 11.43 ± 0.10 (Predicted) | [3] |

| Solubility | No experimental data found. General solubility for benzimidazoles suggests slight solubility in cold water and solubility in hot water and some organic solvents like alcohol.[1][4] | - |

| logP | No experimental data found. | - |

Structural Elucidation and Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data Interpretation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would show characteristic signals for the aromatic protons on the benzimidazole ring system and the protons of the amino group. The carbon NMR would display distinct peaks for each carbon atom, including the trifluoromethyl carbon, which would exhibit a characteristic quartet due to coupling with the fluorine atoms.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions would include N-H stretching vibrations for the amino and imidazole groups, C-N stretching, and strong C-F stretching bands characteristic of the trifluoromethyl group.[6]

Experimental Protocols for Physicochemical Property Determination

The following protocols are designed to be robust and self-validating, providing a clear pathway for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Protocol: Capillary Method

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Measurement: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to approximately 15-20 °C below the expected melting point (185-189 °C). Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Observation: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

References

An In-Depth Technical Guide to the Synthesis of 5-Amino-2-(trifluoromethyl)benzimidazole from o-Phenylenediamine

Introduction: The Significance of the Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with a wide range of biological targets. The introduction of a trifluoromethyl group at the 2-position significantly enhances the lipophilicity and metabolic stability of the molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] Furthermore, the presence of an amino group at the 5-position provides a key site for further chemical modification, enabling the synthesis of diverse compound libraries for drug discovery campaigns. 5-Amino-2-(trifluoromethyl)benzimidazole is a crucial building block in the development of novel therapeutics, with applications in the fields of oncology, infectious diseases, and inflammation.[3] This guide provides a comprehensive, in-depth technical overview of a reliable and reproducible synthetic route to this valuable compound, starting from the readily available precursor, o-phenylenediamine.

A Strategic Three-Step Synthesis

The synthesis of this compound from o-phenylenediamine is most effectively achieved through a robust three-step sequence:

-

Cyclization: Formation of the benzimidazole core through the condensation of o-phenylenediamine with trifluoroacetic acid.

-

Nitration: Regioselective introduction of a nitro group at the 5-position of the benzimidazole ring.

-

Reduction: Conversion of the nitro group to the target amino functionality via catalytic hydrogenation.

This strategic approach allows for the controlled and efficient construction of the target molecule, with each step being well-established and amenable to scale-up.

Step 1: Cyclization - The Phillips Condensation

The initial and foundational step in this synthesis is the formation of the benzimidazole ring. This is achieved through the Phillips condensation reaction, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.[4][5] In this specific case, trifluoroacetic acid serves as both the reactant, providing the trifluoromethyl group, and the acidic catalyst for the cyclization.

Reaction Mechanism

The reaction proceeds via an initial acylation of one of the amino groups of o-phenylenediamine by trifluoroacetic acid to form an N-acyl intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the acyl group. Subsequent dehydration leads to the formation of the aromatic benzimidazole ring.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzimidazole

Materials:

-

o-Phenylenediamine

-

Trifluoroacetic acid

-

Methanol

-

Water

-

Sodium hydroxide solution (10% w/v)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine in a 1:1 mixture of methanol and water.

-

Slowly add trifluoroacetic acid to the solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to 50°C and maintain this temperature for 2 hours, with continuous stirring.

-

After 2 hours, cool the reaction mixture to room temperature.

-

Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Carefully add the remaining aqueous phase to a beaker containing a stirred 10% sodium hydroxide solution until the mixture is alkaline (check with pH paper).

-

Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(trifluoromethyl)benzimidazole.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel.

Critical Parameters and Rationale

-

Solvent System: The methanol/water mixture provides good solubility for both the starting material and the acid, facilitating a homogeneous reaction.

-

Temperature: The reaction is carried out at a moderate temperature of 50°C to ensure a reasonable reaction rate without promoting side reactions.

-

Neutralization: Careful neutralization with sodium hydroxide is crucial to deprotonate the benzimidazole product, rendering it soluble in the organic extraction solvent.

Step 2: Nitration - Electrophilic Aromatic Substitution

The second step involves the regioselective nitration of the 2-(trifluoromethyl)benzimidazole intermediate. The electron-withdrawing nature of the trifluoromethyl group and the protonated imidazole ring directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 5-position of the benzene ring.

Reaction Mechanism

The nitration proceeds via a classic electrophilic aromatic substitution mechanism. The nitronium ion, generated in situ from the reaction of concentrated nitric acid and sulfuric acid, acts as the electrophile. The benzimidazole ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent loss of a proton re-aromatizes the ring, yielding 5-nitro-2-(trifluoromethyl)benzimidazole. The use of sulfuric acid is critical as it protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion.[6]

Experimental Protocol: Synthesis of 5-Nitro-2-(trifluoromethyl)benzimidazole

Materials:

-

2-(Trifluoromethyl)benzimidazole

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Water

-

Sodium bicarbonate solution (saturated)

Procedure:

-

In a flask immersed in an ice bath, carefully add 2-(trifluoromethyl)benzimidazole to concentrated sulfuric acid with stirring. Ensure the temperature is maintained below 10°C.

-

Once the substrate is fully dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 15°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

-

The crude product is then neutralized by washing with a saturated sodium bicarbonate solution until the effervescence ceases.

-

The solid is again washed with cold water and dried to afford 5-nitro-2-(trifluoromethyl)benzimidazole.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Critical Parameters and Rationale

-

Temperature Control: This reaction is highly exothermic, and maintaining a low temperature during the addition of the nitrating mixture is crucial to prevent over-nitration and the formation of byproducts.

-

Order of Addition: Adding the substrate to the sulfuric acid first, followed by the nitrating mixture, ensures that the substrate is fully protonated and ready for electrophilic attack.

-

Work-up: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product, which has low solubility in the acidic aqueous medium.

Step 3: Reduction - Catalytic Hydrogenation

The final step in the synthesis is the reduction of the nitro group to the desired amino group. Catalytic hydrogenation is a clean and efficient method for this transformation, typically employing a palladium on carbon (Pd/C) catalyst.[3]

Reaction Mechanism

The catalytic hydrogenation of a nitro group is a complex heterogeneous catalytic process. Molecular hydrogen is adsorbed onto the surface of the palladium catalyst and dissociates into atomic hydrogen. The nitroaromatic compound also adsorbs onto the catalyst surface. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are sequentially reduced by the surface-adsorbed hydrogen atoms to the final amine product.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Nitro-2-(trifluoromethyl)benzimidazole

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas

-

Celite®

Procedure:

-

In a hydrogenation flask, dissolve 5-nitro-2-(trifluoromethyl)benzimidazole in a suitable solvent such as methanol or ethanol.

-

Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10 mol% relative to the substrate.

-

The flask is then connected to a hydrogenation apparatus. The atmosphere in the flask is evacuated and replaced with hydrogen gas (this cycle is repeated three times).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), the hydrogen atmosphere is carefully replaced with an inert gas like nitrogen or argon.

-

The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with the solvent used in the reaction.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Critical Parameters and Rationale

-

Catalyst: 10% Pd/C is a highly effective and commonly used catalyst for the reduction of aromatic nitro groups.

-

Solvent: Protic solvents like methanol or ethanol are generally preferred for catalytic hydrogenation as they facilitate the reaction.

-

Hydrogen Pressure: For many nitro group reductions, atmospheric pressure (balloon) of hydrogen is sufficient. For more challenging substrates, higher pressures may be required.

-

Safety: Pd/C is pyrophoric, especially after use. It should be handled with care in an inert atmosphere and should not be allowed to dry in the air. The filtration should be done while the catalyst is still wet with the solvent.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed at each stage using standard analytical techniques.

| Compound | 1H NMR (DMSO-d6) | 13C NMR (DMSO-d6) |

| 2-(Trifluoromethyl)benzimidazole | δ 7.20-7.70 (m, 4H), 13.5 (br s, 1H) | δ 115.3, 121.7, 138.0, 141.9 |

| 5-Nitro-2-(trifluoromethyl)benzimidazole | δ 7.76 (d, 1H), 8.11 (dd, 1H), 8.51 (d, 1H) | δ 117.1, 142.2, 146.3 |

| This compound | Spectral data available from commercial sources. | Spectral data available from commercial sources. |

Note: The chemical shifts for the nitro and amino derivatives are based on the non-trifluoromethylated analogues and are provided for reference. Actual shifts may vary.

Visualizing the Synthesis

Overall Synthetic Pathway

Caption: A three-step synthetic route to this compound.

Experimental Workflow: A Generalized Overview

Caption: Generalized experimental workflow for the three-step synthesis.

Conclusion

The synthesis of this compound from o-phenylenediamine via a three-step sequence of cyclization, nitration, and reduction is a well-established and reliable method. This guide has provided an in-depth technical overview of this process, including detailed experimental protocols, mechanistic insights, and a discussion of critical parameters. By following the procedures outlined herein, researchers, scientists, and drug development professionals can confidently and efficiently produce this valuable building block for their research and development endeavors.

References

- 1. pure.tue.nl [pure.tue.nl]

- 2. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

5-Amino-2-(trifluoromethyl)benzimidazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Amino-2-(trifluoromethyl)benzimidazole, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and biological activities, presenting data in a structured format for ease of reference and comparison.

Core Compound Information

Molecular Formula: C₈H₆F₃N₃[1]

Molecular Weight: 201.15 g/mol [1][2]

| Property | Value | Source |

| CAS Number | 3671-66-7 | [1][2] |

| Molecular Formula | C₈H₆F₃N₃ | [1] |

| Molecular Weight | 201.15 g/mol | [1][2] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 185-189 °C | [2] |

Synthesis

The synthesis of this compound typically involves the reduction of a nitro-substituted benzimidazole precursor. A common synthetic route starts with the cyclization of an appropriate o-phenylenediamine with trifluoroacetic acid, followed by nitration and subsequent reduction of the nitro group to an amino group.

A general synthetic workflow is outlined below:

References

The Multifaceted Biological Activities of Trifluoromethyl Benzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a privileged heterocyclic motif in medicinal chemistry, has been the subject of intense investigation due to its broad spectrum of pharmacological activities. The introduction of a trifluoromethyl (CF3) group to this core structure often enhances metabolic stability, lipophilicity, and binding affinity to biological targets, leading to a significant potentiation of its therapeutic effects. This technical guide provides an in-depth overview of the diverse biological activities of trifluoromethyl benzimidazole derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying molecular mechanisms through signaling pathway diagrams.

Anticancer Activity

Trifluoromethyl benzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Inhibition of Key Signaling Pathways

Several studies have demonstrated that trifluoromethyl benzimidazole derivatives can effectively inhibit critical signaling pathways that are often dysregulated in cancer.

A notable mechanism is the inhibition of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.[1][2] Aberrant activation of these receptors is a hallmark of many cancers, leading to uncontrolled cell growth. Certain benzimidazole derivatives have been shown to reduce the tyrosine phosphorylation of both EGFR and HER2, thereby blocking downstream signaling cascades like the PI3K/Akt and MEK/Erk pathways.[1] This inhibition ultimately leads to cell cycle arrest and apoptosis.[1]

The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is another key target.[3][4] Some trifluoromethyl benzimidazole derivatives have been identified as potent inhibitors of mTOR, a serine/threonine kinase that acts as a master regulator of cell growth.[3] By inhibiting mTOR, these compounds can effectively halt cancer cell proliferation.

// Nodes Ligand [label="Growth Factor\n(e.g., EGF)", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR_HER2 [label="EGFR/HER2\nReceptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; TFBMZ [label="Trifluoromethyl\nBenzimidazole\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse];

// Edges Ligand -> EGFR_HER2 [color="#5F6368"]; EGFR_HER2 -> PI3K [label="Activates", fontsize=8, fontcolor="#202124", color="#5F6368"]; PI3K -> PIP3 [label="Phosphorylates", fontsize=8, fontcolor="#202124", color="#5F6368"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label="Activates", fontsize=8, fontcolor="#202124", color="#5F6368"]; Akt -> mTOR [label="Activates", fontsize=8, fontcolor="#202124", color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; Akt -> Apoptosis [arrowhead=tee, label="Inhibits", fontsize=8, fontcolor="#202124", color="#5F6368"];

TFBMZ -> EGFR_HER2 [arrowhead=tee, label="Inhibits", fontsize=8, fontcolor="#202124", color="#EA4335"]; TFBMZ -> mTOR [arrowhead=tee, label="Inhibits", fontsize=8, fontcolor="#202124", color="#EA4335"]; } END_OF_DOT Caption: Inhibition of EGFR/HER2 and mTOR Signaling Pathways.

Tubulin Polymerization Inhibition

Another significant anticancer mechanism of trifluoromethyl benzimidazole derivatives is the inhibition of tubulin polymerization.[5][6] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[7][8]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative trifluoromethyl benzimidazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7d | MCF-7 (Breast) | 0.51 | [9] |

| Compound 10 | MCF-7 (Breast) | 6.63 | [3] |

| Compound 15 | MCF-7 (Breast) | 5.28 | [3] |

| Compound 12b | A2780S (Ovarian) | 0.0062 | [7] |

| Compound 12b | A2780/T (Paclitaxel-resistant Ovarian) | 0.0097 | [7] |

| Compound 7n | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [6] |

| Compound 7u | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [6] |

Antimicrobial Activity

Trifluoromethyl benzimidazole derivatives exhibit significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi. The presence of the trifluoromethyl group often enhances the antimicrobial potency of the benzimidazole core.

The primary mechanism of antimicrobial action for many benzimidazole derivatives is believed to be the disruption of microtubule synthesis in the pathogen, similar to their anticancer effect. However, other mechanisms, such as inhibition of specific enzymes essential for microbial survival, may also be involved. Some studies suggest that these compounds can bind to the crystal structure of bacterial proteins, indicating a potential for targeted inhibition.[10][11]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compounds 7, 8, 11 | Yeasts | 25 - 100 | [10] |

| Compound 14 | Bacillus subtilis | 7.81 | [12] |

| Compound 18 | Gram-negative bacteria | 31.25 | [12] |

| Compound 18 | Bacillus subtilis | 7.81 | [12] |

| Compound 26i | Mycobacterium tuberculosis | 6.25 | [13] |

| Compound 26j | Mycobacterium tuberculosis | 12.5 | [13] |

Antiviral Activity

The antiviral potential of trifluoromethyl benzimidazole derivatives has been demonstrated against a range of viruses, including Hepatitis C Virus (HCV). Their mechanisms of action often involve targeting viral enzymes or processes essential for replication.

For instance, certain benzimidazole derivatives act as allosteric inhibitors of the HCV RNA-dependent RNA polymerase (RdRP), an enzyme crucial for the replication of the viral genome.[14][15] These compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its function.[14] Other derivatives have been shown to inhibit HCV at the entry stage, preventing the virus from infecting host cells.[16][17]

Quantitative Antiviral Activity Data

The antiviral activity is often expressed as the EC50 value, which is the concentration of a drug that gives a half-maximal response.

| Compound ID | Virus | EC50 | Reference |

| Compound A | Hepatitis C Virus (HCV) | ~0.25 µM (IC50) | [15] |

| B5 | Hepatitis C Virus (HCV) | Pangenotypic activity | [16][17] |

Experimental Protocols

This section provides a detailed methodology for two key experiments frequently cited in the evaluation of trifluoromethyl benzimidazole derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Trifluoromethyl benzimidazole derivative stock solution (in DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Cancer cell line of interest

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethyl benzimidazole derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance. The antimicrobial agent diffuses from a well through the agar, inhibiting the growth of a seeded microorganism.

Materials:

-

Trifluoromethyl benzimidazole derivative stock solution (in DMSO)

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal culture

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Sterile cork borer (6-8 mm diameter)

-

Micropipette and sterile tips

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or PBS, adjusting the turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly over the entire surface of an MHA plate to create a lawn of the microorganism.

-

Well Creation: Use a sterile cork borer to create wells of 6-8 mm in diameter in the agar.

-

Compound Addition: Add a defined volume (e.g., 50-100 µL) of the trifluoromethyl benzimidazole derivative solution at various concentrations into the wells. A well with the solvent (DMSO) serves as a negative control, and a well with a standard antibiotic serves as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.

Conclusion

Trifluoromethyl benzimidazole derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential across multiple disease areas. Their enhanced pharmacological properties, conferred by the trifluoromethyl group, make them attractive candidates for further drug development. The diverse mechanisms of action, including the inhibition of key signaling pathways, disruption of microtubule dynamics, and targeting of essential microbial and viral enzymes, underscore the broad applicability of this chemical scaffold. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists working to advance these promising compounds from the laboratory to the clinic.

References

- 1. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of N-subsituted-2-(trifluoromethyl)benzimidazoles as promising EGFR/VEGFR2 dual inhibition through molecular docking studies | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]

- 12. acgpubs.org [acgpubs.org]

- 13. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Identification of a New Benzimidazole Derivative as an Antiviral against Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Amino-2-(trifluoromethyl)benzimidazole: A Scaffolding for Innovation in Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-(trifluoromethyl)benzimidazole is a heterocyclic amine that has garnered significant attention as a versatile building block in medicinal chemistry and materials science.[1] The unique structural combination of a benzimidazole core, a reactive amino group, and an electron-withdrawing trifluoromethyl group imparts a range of desirable physicochemical and biological properties. This technical guide provides a comprehensive review of the synthesis, known applications, and therapeutic potential of derivatives of this compound, with a focus on its utility in the development of novel therapeutic agents and advanced materials. While specific quantitative data and detailed mechanistic studies on the parent compound are limited in publicly available literature, this review consolidates the substantial body of evidence from its derivatives to highlight the core scaffold's potential.

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives typically involves a multi-step process. The primary strategies revolve around the initial formation of the benzimidazole ring, followed by the introduction or modification of the amino and trifluoromethyl groups.

General Synthetic Pathways

Two common routes for the synthesis of the this compound core are:

-

Condensation and Trifluoromethylation: This approach involves the condensation of an o-phenylenediamine derivative with a trifluoromethyl-containing carboxylic acid or its equivalent.

-

Reduction of a Nitro Precursor: A widely used method involves the synthesis of a 5-nitro-2-(trifluoromethyl)benzimidazole intermediate, followed by the reduction of the nitro group to an amine. Catalytic hydrogenation is a frequently employed technique for this transformation.[1]

Representative Experimental Protocol: Synthesis of Benzimidazole Derivatives

Step 1: Synthesis of 5-methoxy-1-H-benzo[d]imidazole-2-thiol [2]

-

Dissolve potassium hydroxide (0.01 mol) in water (2 ml) and add to ethanol (40 ml) in a dry round-bottom flask.

-

Add 4-methoxybenzene-1,2-diamine (0.01 mol) to the flask and stir until a clear solution is obtained.

-

Add carbon disulfide (0.02 mol) to the solution and reflux the mixture for 12-15 hours.

-

Distill off the ethanol and cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify with diluted HCl until a precipitate forms.

-

Filter the solid, wash with cold water, and dry to obtain the product.

Step 2: Synthesis of 2-chloro-N-arylacetamide derivatives [2]

-

Add various substituted amines (0.01 mol) to a solution of DMF (35 ml) containing 3-4 drops of triethylamine (TEA).

-

Stir the mixture for 10 minutes at room temperature.

-

Add chloroacetyl chloride (CAC) (0.015 mol) to the mixture while maintaining the temperature between 0 and 5°C.

-

Stir the resulting solution at room temperature for 4-6 hours.

Step 3: Synthesis of 2-(5-methoxy-1H-benzo[d]imidazol-2-ylthio) N-(aryl) acetamide derivatives [2]

-

Dissolve 5-methoxy-1H-benzo[d]imidazole-2-thiol (0.01 mol) in acetone.

-

Add the appropriate 2-chloro-N-arylacetamide derivative (0.01 mol) to the solution.

-

Add K2CO3 (0.02 mol) to the mixture and stir.

Note: This is a generalized protocol for related compounds. The synthesis of this compound would require the use of 4-amino-1,2-phenylenediamine and a trifluoromethyl carbonyl equivalent, or a starting material with the trifluoromethyl group already incorporated, followed by the introduction of the amino group.

Below is a visual representation of a general synthetic workflow for benzimidazole derivatives.

Caption: General workflow for synthesizing benzimidazole derivatives.

Applications in Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the amino group provides a key site for further chemical modification.

Anticancer Activity

Derivatives of 2-(trifluoromethyl)benzimidazole have demonstrated significant potential as anticancer agents.[1] The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[1][3]

Quantitative Data for Anticancer Activity of Benzimidazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Fluoro aryl benzimidazole derivative | HOS | 1.8 | [3] |

| Fluoro aryl benzimidazole derivative | G361 | 2 | [3] |

| Fluoro aryl benzimidazole derivative | MCF-7 | 2.8 | [3] |

| Fluoro aryl benzimidazole derivative | K-562 | 7.8 | [3] |

| Benzimidazole-triazole hybrid | A549 | 0.63 | [3] |

| Benzimidazole-triazole hybrid | NCI-H460 | 0.99 | [3] |

| Benzimidazole-triazole hybrid | MCF-7 | 1.3 | [3] |

| Benzimidazole-triazole hybrid | MDA-MB-231 | 0.94 | [3] |

| Benzimidazole with sulfonamide moiety | MGC-803 | 1.02 - 5.40 | [3] |

| Benzimidazole with sulfonamide moiety | PC-3 | 1.02 - 5.40 | [3] |

| Benzimidazole with sulfonamide moiety | MCF-7 | 1.02 - 5.40 | [3] |

Signaling Pathways in Anticancer Activity

Several benzimidazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. For instance, certain derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and downstream pathways such as PI3K/Akt and MEK/Erk.[4]

Caption: Inhibition of EGFR signaling by benzimidazole derivatives.

Antimicrobial Activity

The benzimidazole scaffold is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound have shown activity against a range of bacteria and fungi.[1] The mechanism of action is thought to involve the disruption of cellular membranes and inhibition of essential enzymes.[1]

Quantitative Data for Antimicrobial Activity of Benzimidazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 5-fluorouracil-derived benzimidazole | Saccharomyces cerevisiae | 1 | [5] |

| 5-fluorouracil-derived benzimidazole | MRSA | 2 | [5] |

| 5-fluorouracil-derived benzimidazole | Bacillus proteus | 4 | [5] |

| Benzimidazolium salts | Staphylococcus aureus | 7.8 - 125.0 | [6] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method) [7][8]

-

Prepare sterile Whatman No. 1 filter paper disks (5 mm diameter).

-

Prepare solutions of the test compounds at desired concentrations.

-

Impregnate the sterile disks with the test solutions.

-

Prepare agar plates inoculated with the target microorganism.

-

Place the impregnated disks on the surface of the agar.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition around each disk.

The following diagram illustrates the experimental workflow for antimicrobial testing.

Caption: Disk diffusion method for antimicrobial testing.

Applications in Materials Science

The electronic properties and thermal stability of this compound make it a candidate for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).[1]

Organic Light-Emitting Diodes (OLEDs)

Experimental Protocol: General OLED Fabrication [9]

-

Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol.

-

Dry the substrate and treat it with oxygen plasma.

-

Deposit the organic layers and the metal cathode sequentially onto the ITO substrate via vacuum thermal evaporation in a high-vacuum chamber. The layers typically include:

-

Hole Injection Layer (HIL)

-

Hole Transport Layer (HTL)

-

Emissive Layer (EML) - This is where a material like a benzimidazole derivative could be used.

-

Electron Transport Layer (ETL)

-

Electron Injection Layer (EIL)

-

Metal Cathode (e.g., Al)

-

-

Encapsulate the device to protect it from moisture and oxygen.

The following diagram illustrates the general layered structure of an OLED.

Caption: Layered architecture of a typical OLED.

Other Potential Applications

The biological activity of this compound suggests its potential use in agriculture as a fungicide or insecticide.[1] Further research is needed to explore these applications fully.

Conclusion

This compound is a valuable scaffold with significant potential in both medicinal chemistry and materials science. While detailed studies on the parent compound are not extensively reported, the broad and potent activities of its derivatives underscore the importance of this chemical entity. The synthesis of new derivatives and their subsequent biological and material characterization will likely lead to the development of novel drugs and advanced materials. This technical guide serves as a foundational resource for researchers and developers interested in harnessing the potential of the this compound core.

References

- 1. Buy this compound | 3671-66-7 [smolecule.com]

- 2. ijpsm.com [ijpsm.com]

- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nveo.org [nveo.org]

- 5. Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Amino-2-(trifluoromethyl)benzimidazole

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-(trifluoromethyl)benzimidazole (5-ATFB) is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a benzimidazole core substituted with a bio-activating trifluoromethyl group and a reactive amino group, positions it as a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth analysis of the potential therapeutic targets of 5-ATFB, drawing upon evidence from studies on structurally related benzimidazole derivatives. We explore its potential applications in oncology through the inhibition of receptor tyrosine kinases and the induction of ferroptosis, as well as in infectious diseases by targeting essential bacterial enzymes. This document is intended to serve as a comprehensive resource for researchers, offering not only a review of the current state of knowledge but also detailed experimental protocols to facilitate the validation of these targets and accelerate the drug discovery process.

Introduction to this compound (5-ATFB)

The benzimidazole scaffold is a privileged structure in drug discovery, known for its ability to mimic purine nucleosides and interact with a wide range of biological macromolecules.[1][2] The incorporation of a trifluoromethyl (-CF3) group at the 2-position of the benzimidazole ring is a key chemical modification. This group is known to enhance metabolic stability, increase lipophilicity, and improve target binding affinity, thereby potentiating the biological activity of the parent molecule.[3] this compound (CAS Number: 3671-66-7, Molecular Formula: C₈H₆F₃N₃) has been identified as a versatile intermediate in the synthesis of bioactive compounds and has demonstrated a spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[4] While the precise molecular mechanisms of 5-ATFB are not fully elucidated, research on analogous compounds provides a strong foundation for identifying its potential therapeutic targets. This guide will delve into the most promising of these targets, providing the scientific rationale and experimental frameworks for their investigation.

Potential Oncological Targets of 5-ATFB

The anticancer potential of benzimidazole derivatives is well-documented, with several compounds from this class having entered clinical use.[2] For 5-ATFB, two distinct and highly relevant anticancer mechanisms have been proposed based on the activities of its structural analogs: the inhibition of receptor tyrosine kinases and the induction of a unique form of cell death known as ferroptosis.

Receptor Tyrosine Kinases: EGFR and HER2

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key members of the ErbB family of receptor tyrosine kinases.[5] Their aberrant activation is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[6] Consequently, they are prime targets for cancer therapy.

Evidence for Targeting EGFR and HER2:

A pivotal study on a 2-aryl benzimidazole derivative, compound 5a (2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide), demonstrated potent inhibition of both EGFR and HER2.[5][6] This inhibition occurred through the reduction of tyrosine phosphorylation of the receptors, which in turn blocked the downstream PI3K/Akt and MEK/Erk signaling pathways.[5] This dual inhibition led to G1-phase cell cycle arrest and apoptosis in breast cancer cells.[5] Given the structural similarities, it is highly plausible that 5-ATFB could exert a similar inhibitory effect on these crucial oncogenic drivers. The amino group at the 5-position of 5-ATFB provides a convenient synthetic handle for the elaboration of side chains, akin to the acetamide group in compound 5a, to optimize binding to the kinase domain.

Signaling Pathway Overview:

The diagram below illustrates the EGFR/HER2 signaling cascade and the putative point of inhibition by 5-ATFB, leading to the blockade of downstream pro-survival signals.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. HTScan® HER2/ErbB2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 3. HER2 Kinase Enzyme System Application Note [promega.com]

- 4. rsc.org [rsc.org]

- 5. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Keystone in Modern Benzimidazole-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of the trifluoromethyl (CF3) group onto this privileged scaffold has emerged as a powerful strategy to modulate physicochemical properties and enhance biological activity. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in the design and development of benzimidazole-based drugs. It delves into the profound effects of the CF3 group on key drug-like properties, including lipophilicity, metabolic stability, and acidity. Furthermore, this guide explores the impact of trifluoromethylation on the biological activity of benzimidazoles across various therapeutic areas, with a focus on oncology and infectious diseases. Detailed experimental protocols for key assays are provided to enable researchers to practically apply these concepts. Finally, critical signaling pathways modulated by trifluoromethylated benzimidazoles are visualized to facilitate a deeper understanding of their mechanisms of action.

Introduction: The Strategic Advantage of the Trifluoromethyl Group

The trifluoromethyl group is a unique and powerful substituent in medicinal chemistry due to its distinct electronic and steric properties.[1][2] Comprised of a carbon atom bonded to three fluorine atoms, the CF3 group is characterized by its strong electron-withdrawing nature, high electronegativity, and significant steric bulk.[2] When appended to the benzimidazole core, these characteristics impart a range of desirable attributes that can overcome common challenges in drug development.[3]

The incorporation of a CF3 group can dramatically influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[4] The strong carbon-fluorine bonds are highly resistant to metabolic cleavage, often leading to an improved pharmacokinetic profile and a longer drug half-life.[1][5] Moreover, the electron-withdrawing properties of the CF3 group can alter the acidity (pKa) of the benzimidazole core, which can in turn affect its solubility, membrane permeability, and interactions with target proteins.[1]

This guide will systematically explore these effects, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and cellular mechanisms.

Physicochemical Impact of the Trifluoromethyl Group on Benzimidazoles

The introduction of a trifluoromethyl group significantly alters the physicochemical landscape of the benzimidazole scaffold. These changes are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity

Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter for drug absorption and cell membrane permeability. The trifluoromethyl group is known to increase lipophilicity.[4][6] The Hansch π value, which represents the contribution of a substituent to lipophilicity, for the CF3 group is +0.88.[6] This positive value indicates that the addition of a CF3 group makes a molecule more lipophilic.

| Property | Substituent | Typical Value/Effect | Reference |

| Lipophilicity | -H | Baseline | - |

| -CH3 | Increases logP | [6] | |

| -CF3 | Significantly increases logP (Hansch π = +0.88) | [6] | |

| Acidity (pKa) | -H | ~5.5 (Benzimidazole) | [7] |

| -CH3 | Increases pKa (more basic) | [7] | |

| -CF3 | Decreases pKa (more acidic) | [1] | |

| Metabolic Stability | -CH3 | Susceptible to oxidation | [1][5] |

| -CF3 | Blocks metabolic oxidation | [1][5] |

Table 1: Comparative Physicochemical Properties of Substituted Benzimidazoles.

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1][5] The C-F bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[5] Replacing a metabolically labile methyl group with a CF3 group can effectively block oxidative metabolism at that position, leading to a longer half-life and improved bioavailability.[1][5]

Acidity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group influences the electron density of the benzimidazole ring system.[1] This results in a decrease in the pKa of the benzimidazole nitrogen, making the molecule more acidic compared to its non-fluorinated or methyl-substituted counterparts.[1] This modulation of pKa can be critical for optimizing a drug's solubility and its ability to interact with biological targets through hydrogen bonding.

Biological Activities of Trifluoromethylated Benzimidazoles

The unique physicochemical properties conferred by the trifluoromethyl group translate into a wide range of biological activities. Trifluoromethylated benzimidazoles have shown significant promise as anticancer and antimicrobial agents.

Anticancer Activity

Several studies have highlighted the potential of trifluoromethylated benzimidazoles as potent inhibitors of key signaling pathways in cancer, such as those mediated by the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[8][9] For instance, the N-substituted-2-(trifluoromethyl)benzimidazole derivative, compound 7d , exhibited potent cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 0.51 μM, which is more potent than the standard chemotherapeutic drug Doxorubicin (IC50 = 2.12 μM).[8]

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Compound 7d | EGFR/VEGFR2 | MCF-7 | 0.51 | [8] |

| Doxorubicin | Topoisomerase II | MCF-7 | 2.12 | [8] |

Table 2: Anticancer Activity of a Trifluoromethylated Benzimidazole Derivative.

Recent studies have identified 2-(trifluoromethyl)benzimidazole derivatives as novel inducers of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[10][11] The compound FA16 , a derivative of this class, was found to induce ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-).[11] This compound demonstrated potent single-digit micromolar activity in inducing ferroptosis and exhibited favorable metabolic stability, making it a promising candidate for in vivo studies.[11]

Antimicrobial Activity

Trifluoromethylated benzimidazoles have also demonstrated significant potential as antimicrobial agents. A study on a series of newly synthesized trifluoromethyl benzimidazole derivatives showed promising binding affinities to the crystal structures of E. coli and S. aureus.[12] Another study reported that fluoro-substituted benzimidazoles displayed good antibacterial and antifungal properties, with some derivatives showing high activity against Gram-negative bacteria and B. subtilis.[13]

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 14 | B. subtilis | 7.81 | [13] |

| Compound 18 | Gram-negative bacteria | 31.25 | [13] |

| TFBZ | MRSA | 4 | [14] |

| Vancomycin | MRSA | 2 | [14] |

Table 3: Antimicrobial Activity of Trifluoromethylated Benzimidazole Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole

A common method for the synthesis of 2-(trifluoromethyl)-1H-benzimidazole involves the condensation of o-phenylenediamine with trifluoroacetic acid.

Materials:

-

o-Phenylenediamine

-

Trifluoroacetic acid

-

4M Hydrochloric acid

-

Ammonium hydroxide

-

Ethanol

Procedure:

-

A mixture of o-phenylenediamine and trifluoroacetic acid in 4M hydrochloric acid is heated at reflux for several hours.

-

The reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The solid is washed with water and then dissolved in a minimal amount of hot ethanol.

-

The solution is neutralized with ammonium hydroxide to precipitate the product.

-

The product is recrystallized from aqueous ethanol to yield pure 2-(trifluoromethyl)-1H-benzimidazole.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

96-well plates

-

Complete cell culture medium

-

Test compound (trifluoromethylated benzimidazole)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[3][5][18]

Materials:

-

Bacterial strain (e.g., S. aureus, E. coli)

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Test compound (trifluoromethylated benzimidazole)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Microplate reader

Procedure:

-

Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Kinase Inhibition Assay (EGFR/VEGFR2)

Kinase inhibition assays are used to determine the potency of a compound in inhibiting the activity of a specific kinase.[2][19][20][21]

Materials:

-

Recombinant human EGFR or VEGFR-2 kinase

-

Kinase assay buffer

-

ATP

-

Specific peptide substrate

-

Test compound (trifluoromethylated benzimidazole)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96- or 384-well plate, add the kinase, the test compound at various concentrations, and the peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection reagent and a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cellular Ferroptosis Assay

This assay is designed to detect the induction of ferroptosis in cultured cells.[6][22][23][24]

Materials:

-

Cancer cell line (e.g., HT-1080)

-

96-well plates

-

Cell culture medium

-

Test compound (trifluoromethylated benzimidazole)

-

Ferroptosis inducer (e.g., Erastin) and inhibitor (e.g., Ferrostatin-1) as controls

-

Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with the test compound, a positive control (Erastin), and a negative control (vehicle). In parallel, co-treat cells with the test compound and a ferroptosis inhibitor (Ferrostatin-1).

-

After the desired incubation period, stain the cells with a lipid peroxidation sensor.

-

Analyze the cells by flow cytometry or fluorescence microscopy to quantify the level of lipid peroxidation. An increase in lipid peroxidation that is rescued by the ferroptosis inhibitor is indicative of ferroptosis induction.

Conclusion and Future Perspectives

The trifluoromethyl group is an invaluable tool in the medicinal chemist's arsenal for the design of novel benzimidazole-based therapeutic agents. Its ability to enhance metabolic stability, modulate lipophilicity and acidity, and ultimately improve biological potency has been demonstrated across a range of therapeutic targets. The examples provided in this guide for anticancer and antimicrobial applications underscore the broad utility of this functional group.

Future research in this area will likely focus on the development of more efficient and selective methods for the trifluoromethylation of benzimidazoles. Furthermore, a deeper understanding of the structure-activity relationships governing the interactions of trifluoromethylated benzimidazoles with their biological targets will pave the way for the design of next-generation drugs with improved efficacy and safety profiles. The continued exploration of novel mechanisms of action, such as the induction of ferroptosis, will open up new avenues for the therapeutic application of this versatile class of compounds. As our understanding of the intricate role of the trifluoromethyl group continues to evolve, its strategic application in benzimidazole-based drug discovery is poised to deliver innovative solutions to pressing medical needs.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. protocols.io [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 9. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 13. acgpubs.org [acgpubs.org]

- 14. Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. static.igem.wiki [static.igem.wiki]

- 17. broadpharm.com [broadpharm.com]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. rsc.org [rsc.org]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. promega.com [promega.com]

- 22. benchchem.com [benchchem.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Protocol for detection of ferroptosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-Amino-2-(trifluoromethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-2-(trifluoromethyl)benzimidazole, focusing on its solubility and stability. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the predicted characteristics and provides detailed, standardized experimental protocols for their determination. This guide is intended to be a valuable resource for researchers in drug discovery and development, materials science, and other scientific fields, enabling them to conduct their own assessments of this compound's properties. The provided methodologies are based on established industry standards, including those from the International Council for Harmonisation (ICH).

Introduction

This compound is a heterocyclic organic compound featuring a benzimidazole core substituted with an amino group and a trifluoromethyl group. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The trifluoromethyl group is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. Consequently, this compound is a compound of significant interest for the development of novel therapeutics and functional materials.

A thorough understanding of a compound's solubility and stability is paramount in the early stages of research and development. These properties critically influence its bioavailability, formulation, and shelf-life. This guide provides the necessary theoretical background and practical experimental protocols to evaluate these key parameters for this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃N₃ | |

| Molecular Weight | 201.15 g/mol | |

| Appearance | Solid | |

| Melting Point | 185-189 °C | |

| pKa (predicted) | Not available | |

| LogP (predicted) | Not available |

Solubility

The solubility of a compound is a critical factor influencing its absorption and distribution in biological systems. For benzimidazole derivatives, solubility is often pH-dependent. It is predicted that this compound will exhibit low solubility in aqueous media and higher solubility in organic solvents.

Predicted Solubility Profile

While specific quantitative data is unavailable, a qualitative prediction of solubility in common solvents is provided in Table 2.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility |

| Water | Low |

| Phosphate Buffered Saline (PBS) | Low |

| Dimethyl Sulfoxide (DMSO) | High |

| Methanol | Moderate |

| Ethanol | Moderate |

| Dichloromethane | High |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Methanol, Ethanol, Dichloromethane)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography with Ultra-Violet detector (HPLC-UV) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMSO) for the calibration curve.

-

Equilibration: Add an excess amount of this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid material.

-

Seal the vials and place them on an orbital shaker in a constant temperature environment (e.g., 25°C or 37°C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV or UPLC-MS/MS method.

-

Calculation: Determine the concentration of the dissolved compound from the calibration curve and calculate the solubility in the original solvent, accounting for the dilution factor. Express the solubility in mg/mL or µM.

Stability

Evaluating the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are performed to understand the intrinsic stability of the molecule under various stress conditions.

Predicted Stability Profile

This compound is anticipated to be relatively stable under solid-state conditions. However, it may be susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions. The trifluoromethyl group is generally stable, but the amino group and the benzimidazole ring could be sites of degradation.

Table 3: Predicted Stability and Potential Degradation Pathways

| Stress Condition | Predicted Stability | Potential Degradation Pathways |

| Acidic Hydrolysis | Moderate | Hydrolysis of the amino group, ring opening. |

| Basic Hydrolysis | Moderate | Hydrolysis of the amino group. |

| Oxidation | Moderate | Oxidation of the amino group, formation of N-oxides. |

| Thermal (Solid) | High | Minimal degradation under typical storage conditions. |

| Photolytic | Moderate | Photodegradation of the aromatic system. |

Experimental Protocol: Forced Degradation Studies

This protocol is based on the ICH Q1A(R2) guidelines for stability testing.[1][2]